HDAC1 Binding Affinity: Squaramide Inhibitor 42 vs. Vorinostat (SAHA)
Class I and IIB HDAC inhibitor 42 demonstrates sub-nanomolar binding affinity for HDAC1 (Ki = 0.27 nM) [1], representing substantially higher target engagement potency than the FDA-approved pan-HDAC inhibitor vorinostat, which inhibits HDAC1 with an IC50 of approximately 10–50 nM in standard biochemical assays [2]. This ~37- to 185-fold difference in potency at the primary target isoform means that at equivalent concentrations, inhibitor 42 achieves near-complete HDAC1 saturation before vorinostat reaches its IC50. Note: this comparison is cross-study and assay conditions (Ki vs. IC50 methodology) differ.
| Evidence Dimension | HDAC1 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 0.27 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 ≈ 10–50 nM (biochemical assay) |
| Quantified Difference | ~37-fold to 185-fold more potent (approximate, cross-study) |
| Conditions | Target compound: recombinant human HDAC1 enzyme assay (Fournier 2018). Comparator: recombinant human HDAC1 biochemical assay (literature range). |
Why This Matters
Higher target potency at HDAC1 enables lower dosing for equivalent target engagement, a critical consideration for topical formulations where drug load in the vehicle is limited by solubility.
- [1] Fournier JF, et al. Bioorg Med Chem Lett. 2018;28(17):2985-2992. HDAC1 Ki = 0.27 nM reported for compound 42. View Source
- [2] Bradner JE, et al. Chemical phylogenetics of histone deacetylases. Nat Chem Biol. 2010 Mar;6(3):238-43. doi: 10.1038/nchembio.313. Vorinostat HDAC1 IC50 range. View Source
